molecular formula C14H11BrO4S B2377350 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate CAS No. 443664-96-8

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate

Cat. No.: B2377350
CAS No.: 443664-96-8
M. Wt: 355.2
InChI Key: GCIUBMWZCLHJCX-UHFFFAOYSA-N
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Description

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H11BrO4S It is a derivative of benzenesulfonate, featuring both bromine and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate typically involves the bromination of 4-formylphenyl 4-methylbenzenesulfonate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

    Reduction Reactions: The formyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products

    Substitution Reactions: Products include various substituted phenyl benzenesulfonates.

    Oxidation Reactions: The major product is 2-Bromo-4-carboxyphenyl 4-methylbenzenesulfonate.

    Reduction Reactions: The major product is 2-Bromo-4-hydroxymethylphenyl 4-methylbenzenesulfonate.

Scientific Research Applications

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The bromine and formyl groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-formylphenyl 4-methylbenzenesulfonate
  • 2-Bromo-4-methylphenyl 4-methylbenzenesulfonate
  • 2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate

Uniqueness

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate is unique due to the presence of both bromine and formyl groups, which confer distinct chemical reactivity and potential applications. Its specific substitution pattern on the phenyl ring also differentiates it from other similar compounds, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO4S/c1-10-2-5-12(6-3-10)20(17,18)19-14-7-4-11(9-16)8-13(14)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIUBMWZCLHJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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